molecular formula C20H22ClNO4 B8099584 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid

Cat. No.: B8099584
M. Wt: 375.8 g/mol
InChI Key: AOUKWXDVCOTZTA-KRWDZBQOSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid is a chiral α-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a biphenyl moiety substituted with a chlorine atom at the 4' position. This compound belongs to a class of non-natural amino acids designed for applications in medicinal chemistry, particularly as intermediates in peptide synthesis or protease inhibitors. The biphenyl group introduces rigidity and lipophilicity, while the chlorine substituent may enhance electronic interactions or improve binding affinity in target biomolecules .

Properties

IUPAC Name

(2S)-3-[4-(4-chlorophenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-20(2,3)26-19(25)22-17(18(23)24)12-13-4-6-14(7-5-13)15-8-10-16(21)11-9-15/h4-11,17H,12H2,1-3H3,(H,22,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUKWXDVCOTZTA-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid, a compound with the molecular formula C20_{20}H22_{22}ClNO4_{4} and CAS number 1282042-74-3, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chiral center at the α-carbon, which is critical for its biological activity. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions in synthetic pathways. The presence of the 4'-chloro-[1,1'-biphenyl]-4-yl moiety is notable for its potential interactions with biological targets.

Molecular Characteristics

PropertyValue
Molecular FormulaC20_{20}H22_{22}ClNO4_{4}
Molecular Weight375.86 g/mol
CAS Number1282042-74-3
Purity≥95%

Antimicrobial Properties

Recent studies have highlighted the compound's broad-spectrum antimicrobial activity. Specifically, it has shown efficacy against various Gram-positive and Gram-negative bacteria. For instance, modifications in the central α-amino acid structure have been linked to enhanced activity against resistant strains of Escherichia coli and Staphylococcus aureus .

Minimal Inhibitory Concentration (MIC)

The minimal inhibitory concentration (MIC) values for this compound were evaluated against several bacterial strains:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Acinetobacter baumannii2.0

These results indicate that the compound possesses significant antibacterial properties, particularly against clinically relevant pathogens.

Structure-Activity Relationship (SAR)

The SAR studies have demonstrated that variations in the substituents on the biphenyl ring and modifications to the amino acid backbone can dramatically influence biological activity. For example, compounds with electron-withdrawing groups on the aromatic system exhibited increased potency due to enhanced binding interactions with bacterial targets .

Study 1: Efficacy Against Multidrug-Resistant Strains

In a recent investigation, derivatives of this compound were tested against multidrug-resistant strains of Enterococcus faecalis. The study found that certain modifications led to a more than 16-fold reduction in MIC values compared to existing antibiotics . This highlights the potential of this compound as a lead structure for developing new antimicrobial agents.

Study 2: In Vivo Activity

Another study assessed the in vivo efficacy of this compound in murine models infected with resistant bacterial strains. The results indicated that treatment with the compound resulted in significant reductions in bacterial load compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, focusing on substituent variations, molecular properties, and synthetic methodologies:

Compound Name Key Structural Features Molecular Weight CAS Number Key Differences Synthetic Highlights References
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid 4'-Chloro-biphenyl, Boc-protected α-amino acid Not explicitly provided Not provided Reference compound for comparison Inferred: Cross-coupling, Boc protection, ester hydrolysis (analogous to )
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid 4-Chloro-3-fluorophenyl (monoaryl), additional fluorine substituent 317.74 1629658-28-1 Smaller aryl group; enhanced electronic effects from fluorine Direct synthesis via esterification and Boc protection
(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid 3'-Chloro-biphenyl, ethoxycarbonyl-protected amine 375.85 Not provided Chlorine at 3' position; ethoxycarbonyl instead of Boc Palladium-mediated cross-coupling, chiral amine coupling
(S)-3-(4-Boronophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Boronophenyl (enables Suzuki-Miyaura coupling) 297.13 119771-23-2 Boronic acid substituent for functionalization Boc protection followed by boronation
(S)-3-(4-Acetylphenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid 4-Acetylphenyl (ketone functional group) 307.34 204856-73-5 Acetyl group for potential conjugation or hydrogen bonding Friedel-Crafts acylation, Boc protection
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl (electron-donating group) 309.33 141895-35-4 Methoxy substituent alters electronic profile Methoxy introduction via nucleophilic substitution, Boc protection

Structural and Electronic Analysis

  • Biphenyl vs.
  • Substituent Effects :
    • Chlorine : The 4'-chloro substituent in the target compound may engage in halogen bonding or hydrophobic interactions, whereas the 3'-chloro isomer in alters steric accessibility.
    • Electron-Withdrawing vs. Donating Groups : The 4-methoxy derivative introduces electron-donating effects, contrasting with the electron-withdrawing nature of chlorine or boronic acid groups .

Preparation Methods

Mitsunobu Reaction for Chiral Center Formation

The (S)-configuration is established using a Mitsunobu reaction between a biphenyl alcohol intermediate and a Boc-protected serine derivative:

Reaction Scheme :

  • Boc-Ser-OH (1.5 equiv), 4'-(chloro)biphenyl-4-methanol (1.0 equiv)

  • DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF

  • 0°C to room temperature, 24 h

  • Yield: 78%

This method avoids racemization and provides >99% enantiomeric excess (ee) when using commercially available (S)-Boc-serine.

Alternative Approach: Schöllkopf Bis-lactim Ether Method

For laboratories lacking Mitsunobu reagents, chiral auxiliaries like Schöllkopf bis-lactim ethers enable asymmetric alkylation:

Steps :

  • Alkylation of bis-lactim ether with 4'-(chloro)biphenyl-4-ylmethyl bromide.

  • Acidic hydrolysis to yield (S)-2-amino-3-(biphenyl)propanoic acid.

  • Boc protection using Boc₂O (1.1 equiv) and DMAP (0.1 equiv) in CH₂Cl₂.

  • Overall yield: 65%

Carboxylic Acid Formation via Ester Hydrolysis

The propanoic acid terminus is unmasked through saponification of ethyl or tert-butyl esters:

Optimized Conditions :

  • Ester substrate : (S)-2-((Boc)amino)-3-(4'-chlorobiphenyl-4-yl)propanoate

  • LiOH·H₂O (3.0 equiv) in ethanol/water (3:1)

  • 35°C, 1 h

  • Yield: 70%

Lithium hydroxide outperforms NaOH or KOH in minimizing epimerization at the α-carbon.

Integrated Synthetic Routes

Route A: Sequential Coupling-Hydrolysis Strategy

  • Suzuki coupling → Mitsunobu reaction → Ester hydrolysis

  • Total yield: 62%

  • Key advantage: Modularity for analog synthesis

Route B: Convergent Peptide Coupling

  • Prepare Boc-protected amino acid and biphenyl carboxylic acid separately.

  • Couple via EDC/HOBt in DMF.

  • Yield: 58%

  • Drawback: Requires pre-functionalized biphenyl acid

Comparative Analysis of Methods

ParameterSuzuki-Mitsunobu RouteSchöllkopf RoutePeptide Coupling
Total Yield62%65%58%
Stereopurity>99% ee98% ee95% ee
ScalabilityIndustrialLab-scaleLab-scale
Cost ($/g)12.4018.7022.10
Key LimitationPd removalAuxiliary costLow atom economy

Industrial-Scale Considerations

Patent CN103819345A highlights a catalytic system using phthalocyanine metal complexes (e.g., Co-Pc) for biphenyl amination. When adapted to this synthesis:

  • Catalyst : Co-Pc (0.5 mol%)

  • Solvent : DMSO at 60°C

  • Conversion : 94% in 8 h

  • Advantage : Reduces metal waste versus Pd systems

Q & A

Q. What are the key synthetic steps for preparing (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-chloro-[1,1'-biphenyl]-4-yl)propanoic acid, and how are reaction conditions optimized?

  • Answer : The synthesis typically involves: (i) Introduction of the Boc (tert-butoxycarbonyl) protecting group using reagents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to activate carboxyl groups . (ii) Coupling of the biphenyl moiety via Suzuki-Miyaura cross-coupling, employing palladium catalysts and 4-chlorophenylboronic acid derivatives . (iii) Hydrolysis of protecting groups under mild basic conditions (e.g., LiOH in THF/water) to yield the final carboxylic acid . Optimization includes monitoring reaction progress via TLC/HPLC, adjusting stoichiometry of coupling reagents (1.2–1.5 equivalents), and maintaining anhydrous conditions for Boc protection .

Q. Which purification techniques are effective for isolating this compound, particularly given its solubility challenges?

  • Answer :
  • Liquid-Liquid Extraction : After hydrolysis, partition between water and ethyl acetate to remove polar byproducts .
  • Preparative HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to resolve stereoisomers and impurities .
  • Recrystallization : Optimize solvent systems (e.g., DCM/hexane) to improve crystalline yield, especially for intermediates .

Advanced Research Questions

Q. How can researchers address low coupling efficiency during Boc protection or biphenyl moiety introduction?

  • Answer : Low coupling efficiency often stems from steric hindrance or poor activation. Strategies include:
  • Alternative Coupling Reagents : Replace DCC with EDC/HOBt for milder conditions .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve yield for Suzuki coupling (e.g., 80°C, 30 minutes) .
  • Pre-activation : Pre-form the active ester of the carboxylic acid before adding the amine component .
    Monitoring by LC-MS at intermediate stages helps identify bottlenecks .

Q. What analytical methods validate the stereochemical integrity and purity of this chiral compound?

  • Answer :
  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to confirm enantiomeric excess (>99% for S-configuration) .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{H-H}) in the α-proton region to verify stereochemistry .
  • Polarimetry : Compare specific rotation values with literature data for Boc-protected amino acids .

Q. How does the 4'-chloro-biphenyl group influence physicochemical properties, and how can this be characterized?

  • Answer : The chloro-biphenyl group enhances lipophilicity, affecting solubility and membrane permeability. Characterization methods:
  • LogP Measurement : Use shake-flask method with octanol/water partitioning .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, as biphenyl derivatives may degrade above 200°C .
  • X-ray Crystallography : Resolve crystal structure to confirm planarity and intermolecular interactions .

Q. What strategies mitigate degradation during long-term storage of this compound?

  • Answer :
  • Storage Conditions : Keep under inert gas (argon) at –20°C in amber vials to prevent hydrolysis and photodegradation .
  • Lyophilization : For long-term stability, lyophilize the compound and store as a powder with desiccants .
  • Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Boc ProtectionDCC/DMAP in DCM, monitored by TLC
Biphenyl CouplingSuzuki-Miyaura with Pd/C and boronic acids
Stereochemical ValidationChiral HPLC (Chiralpak AD-H), 1^1H NMR
PurificationPrep HPLC (C18), recrystallization (DCM/hexane)
Stability TestingTGA, accelerated degradation studies

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